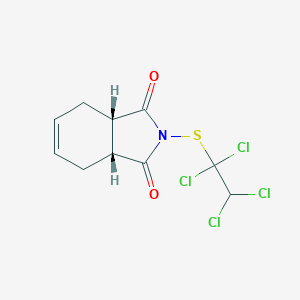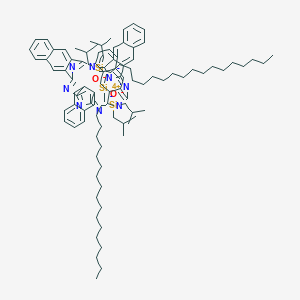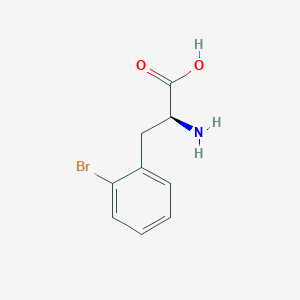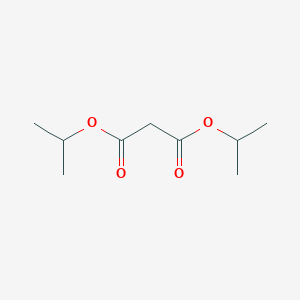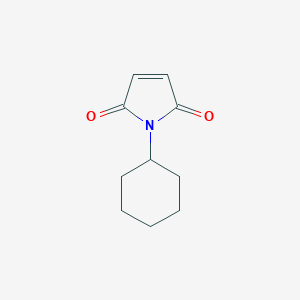
N-环己基马来酰亚胺
描述
N-Cyclohexylmaleimide (CHMI) is a chemical compound that has been the subject of various studies due to its potential applications in polymer science. It is known for its ability to form polymers with unique properties, which can be used in the synthesis of heat-resistant materials and in the creation of copolymers with specific characteristics .
Synthesis Analysis
The synthesis of CHMI has been achieved through the dehydration and ring closure of N-cyclohexylmaleamic acid (CHMA) using a catalyst mixture of an acid and its amine salt. Optimal conditions for this reaction have been identified, with a specific molar ratio of acid to amine yielding high purity CHMI. This process is crucial for obtaining CHMI that is free from by-products such as N-cyclohexylaminosuccinic anhydride (CASA), which can cause coloration in copolymers .
Molecular Structure Analysis
The molecular structure of CHMI plays a significant role in its reactivity and the properties of the resulting polymers. Studies have shown that the structure of CHMI can influence the electron spin resonance (ESR) spectrum of propagating polymer radicals during copolymerization, indicating that the penultimate monomer unit affects the structure of the propagating radical center .
Chemical Reactions Analysis
CHMI is involved in various chemical reactions, particularly in radical copolymerization processes. It has been copolymerized with different monomers such as di-n-butyl itaconate, styrene, and methyl methacrylate (MMA), resulting in copolymers with controlled molecular weights and specific properties. The reactivity ratios of CHMI with other monomers have been determined, which are essential for predicting the behavior of copolymerization reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of CHMI and its copolymers have been extensively studied. The glass transition temperature (Tg), degradation temperature, and mechanical properties of CHMI copolymers vary depending on the composition of the monomer mixture. For instance, increasing the CHMI content in copolymers with MMA leads to higher Tg and degradation temperatures but can decrease the tensile and impact strength. These properties are important for the practical application of CHMI copolymers in materials science .
科学研究应用
1. Organic Chemistry: Diels-Alder Reactions
- Summary of Application : CHMI is used in Diels-Alder reactions with various aromatic hydrocarbons. The reaction is promoted by a self-assembled coordination cage, which acts as a nanometer-sized molecular flask .
- Methods of Application : The Diels-Alder reaction involves the reaction of a conjugated diene with an alkene (or alkynyl) compound to produce a cyclic compound. In this case, CHMI reacts with aromatic hydrocarbons in the presence of a self-assembled coordination cage .
- Results or Outcomes : The reaction results in the formation of a cyclic compound. The coordination cage promotes the reaction, making it more efficient .
2. Polymer Chemistry: Preparation of Hyperbranched Copolymers
- Summary of Application : CHMI is used for the preparation of hyperbranched copolymers of p-(chloromethyl)styrene (CMS) and NCMI, via atom transfer radical copolymerization .
- Methods of Application : The atom transfer radical copolymerization reaction involves the polymerization of CMS and NCMI in the presence of a catalyst to form a hyperbranched copolymer .
- Results or Outcomes : The result is a hyperbranched copolymer with excellent thermal stability .
3. Polymer Chemistry: Synthesis of Terpolymer
- Summary of Application : CHMI is used in the synthesis of a terpolymer of N-Cyclohexylmaleimide, Methyl Methacrylate, and Acrylonitrile .
- Methods of Application : The synthesis involves the polymerization of N-Cyclohexylmaleimide, Methyl Methacrylate, and Acrylonitrile to form a terpolymer .
- Results or Outcomes : The result is a terpolymer with specific properties, although the exact properties are not specified in the source .
4. Electro-Optic Materials: Synthesis of Conjugated Polymers
- Summary of Application : CHMI is used in the synthesis of conjugated polymers, which are particularly interesting in the field of electro-optic materials due to their desirable properties such as electrical conductivity, nonlinear optics, and electroluminescence .
- Methods of Application : The synthesis involves coupling polymerizations of 2,3-dibromo-N-substituted maleimide (DBrRMI) with benzene-1,4-boronic acid or 2,5-thiophene diboronic acid using palladium or nickel catalysts .
- Results or Outcomes : The resulting polymers exhibit a higher thermal stability than the monomer and strong photoluminescence from yellow to light blue colors in tetrahydrofuran .
5. Supramolecular Catalysis: Biomimetic Catalysis of Diels-Alder Reactions
- Summary of Application : CHMI is used in biomimetic catalysis of Diels-Alder reactions using cyclodextrins .
- Methods of Application : The reaction involves the binding of 9-anthracenemethanol and N-cyclohexylmaleimide to cyclodextrins, which act as a container to hold the two reactants in the cavity, pre-organize them for the reactions, and thus reduce the entropy penalty to the activation free energy .
- Results or Outcomes : The reaction is promoted by cyclodextrins, making it more efficient . Methyl-β-cyclodextrin is significantly more efficient than β-cyclodextrin at promoting the reaction of N-cyclohexylmaleimide .
6. Polymer Chemistry: Preparation of Hyperbranched Copolymers
- Summary of Application : CHMI is used for the preparation of hyperbranched copolymers of p-(chloromethyl)styrene (CMS) and NCMI, via atom transfer radical copolymerization .
- Methods of Application : The atom transfer radical copolymerization reaction involves the polymerization of CMS and NCMI in the presence of a catalyst to form a hyperbranched copolymer .
- Results or Outcomes : The result is a hyperbranched copolymer with excellent thermal stability .
7. Organic Optoelectronic Materials: Synthesis of Conjugated Polymers
- Summary of Application : CHMI is used in the synthesis of conjugated polymers, which are particularly interesting in the field of organic optoelectronic materials due to their desirable properties such as electrical conductivity, nonlinear optics, and electroluminescence .
- Methods of Application : The synthesis involves coupling polymerizations of 2,3-dibromo-N-substituted maleimide (DBrRMI) with benzene-1,4-boronic acid or 2,5-thiophene diboronic acid using palladium or nickel catalysts .
- Results or Outcomes : The resulting polymers exhibit a higher thermal stability than the monomer and strong photoluminescence from yellow to light blue colors in tetrahydrofuran .
8. Supramolecular Catalysis: Biomimetic Catalysis of Diels-Alder Reactions
- Summary of Application : CHMI is used in biomimetic catalysis of Diels-Alder reactions using cyclodextrins .
- Methods of Application : The reaction involves the binding of 9-anthracenemethanol and N-cyclohexylmaleimide to cyclodextrins, which act as a container to hold the two reactants in the cavity, pre-organize them for the reactions, and thus reduce the entropy penalty to the activation free energy .
- Results or Outcomes : The reaction is promoted by cyclodextrins, making it more efficient . Methyl-β-cyclodextrin is significantly more efficient than β-cyclodextrin at promoting the reaction of N-cyclohexylmaleimide .
9. Polymer Chemistry: Preparation of Hyperbranched Copolymers
- Summary of Application : CHMI is used for the preparation of hyperbranched copolymers of p-(chloromethyl)styrene (CMS) and NCMI, via atom transfer radical copolymerization .
- Methods of Application : The atom transfer radical copolymerization reaction involves the polymerization of CMS and NCMI in the presence of a catalyst to form a hyperbranched copolymer .
- Results or Outcomes : The result is a hyperbranched copolymer with excellent thermal stability .
安全和危害
N-Cyclohexylmaleimide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life and harmful to aquatic life with long-lasting effects .
属性
IUPAC Name |
1-cyclohexylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-9-6-7-10(13)11(9)8-4-2-1-3-5-8/h6-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQTPKSBXMONSJI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=O)C=CC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
40311-60-2 | |
| Record name | 1H-Pyrrole-2,5-dione, 1-cyclohexyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=40311-60-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4061834 | |
| Record name | 1H-Pyrrole-2,5-dione, 1-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Cyclohexylmaleimide | |
CAS RN |
1631-25-0 | |
| Record name | N-Cyclohexylmaleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1631-25-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclohexylmaleimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001631250 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Cyclohexylmaleimide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524431 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrrole-2,5-dione, 1-cyclohexyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Pyrrole-2,5-dione, 1-cyclohexyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-cyclohexyl-1H-pyrrole-2,5-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.119 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | N-CYCLOHEXYLMALEIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3BD6JKD4Q7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

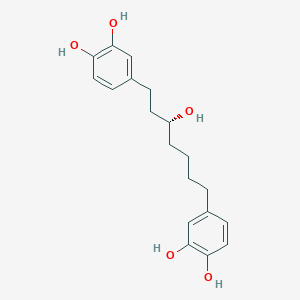
![Benzenamine, 4-[(4-aminophenyl)methyl]-N-(1-methylethyl)-](/img/structure/B155102.png)
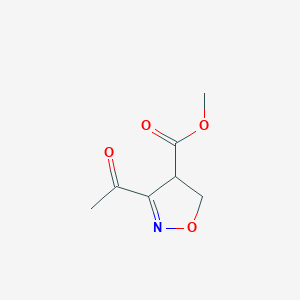
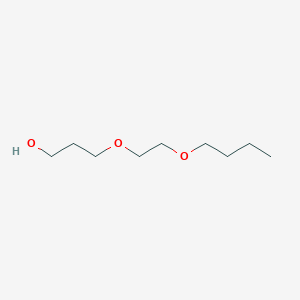

![(2S,3S)-2-ethoxy-7-oxo-1-oxaspiro[3.5]nona-5,8-diene-3-carbonitrile](/img/structure/B155112.png)
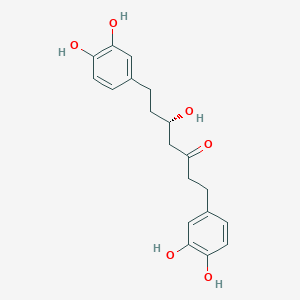
![5-methyl-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B155116.png)
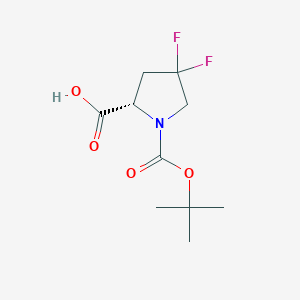
![Bicyclo[3.1.0]hexan-3-one](/img/structure/B155123.png)
